molecular formula C22H23N5 B1226772 6-Amino-2-methyl-8-(4-propan-2-ylphenyl)-1,3,8,8a-tetrahydroisoquinoline-5,5,7-tricarbonitrile

6-Amino-2-methyl-8-(4-propan-2-ylphenyl)-1,3,8,8a-tetrahydroisoquinoline-5,5,7-tricarbonitrile

Cat. No. B1226772
M. Wt: 357.5 g/mol
InChI Key: RZZPFYJDTQFYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-methyl-8-(4-propan-2-ylphenyl)-1,3,8,8a-tetrahydroisoquinoline-5,5,7-tricarbonitrile is a monoterpenoid.

Scientific Research Applications

Synthesis Techniques

  • Solvent-Free Synthesis

    A method was developed for synthesizing 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles, which are related to the specified compound, using a solvent-free approach. This method involves multicomponent reactions and was characterized using various spectroscopic techniques (Rong et al., 2009).

  • General Synthesis Route

    Another study provided a general route to synthesize 8-substituted tetrahydroisoquinolines, including methods to prepare various derivatives. This process included converting isoquinoline into different substituted forms, which may be relevant to the synthesis of the specified compound (Rey et al., 1985).

Pharmacological Evaluation

  • Antidepressant Properties

    A study on 8-(substituted-amino)-4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines, closely related to the compound , demonstrated their potential in antidepressant applications. The presence of certain substituent groups was crucial for marked antidepressant action (Zára-Kaczián et al., 1986).

  • Antibacterial and Antifungal Agents

    Another study explored the synthesis of similar compounds and evaluated their antibacterial and antifungal properties. This highlights the potential application of such compounds in developing antimicrobial agents (Desai et al., 2021).

  • Antiproliferative Activity

    Research on compounds with a similar structure, such as 6-amino tetrahydroquinoline derivatives, has shown antiproliferative activity. These studies are significant for cancer research and potential therapeutic applications (Марьясов et al., 2016).

  • Cytotoxic Activity

    Aminoisoquinoline derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cells, demonstrating the compound's potential in oncological research (Valderrama et al., 2016).

properties

Product Name

6-Amino-2-methyl-8-(4-propan-2-ylphenyl)-1,3,8,8a-tetrahydroisoquinoline-5,5,7-tricarbonitrile

Molecular Formula

C22H23N5

Molecular Weight

357.5 g/mol

IUPAC Name

6-amino-2-methyl-8-(4-propan-2-ylphenyl)-1,3,8,8a-tetrahydroisoquinoline-5,5,7-tricarbonitrile

InChI

InChI=1S/C22H23N5/c1-14(2)15-4-6-16(7-5-15)20-17(10-23)21(26)22(12-24,13-25)19-8-9-27(3)11-18(19)20/h4-8,14,18,20H,9,11,26H2,1-3H3

InChI Key

RZZPFYJDTQFYDP-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2C3CN(CC=C3C(C(=C2C#N)N)(C#N)C#N)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3CN(CC=C3C(C(=C2C#N)N)(C#N)C#N)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-2-methyl-8-(4-propan-2-ylphenyl)-1,3,8,8a-tetrahydroisoquinoline-5,5,7-tricarbonitrile
Reactant of Route 2
6-Amino-2-methyl-8-(4-propan-2-ylphenyl)-1,3,8,8a-tetrahydroisoquinoline-5,5,7-tricarbonitrile
Reactant of Route 3
6-Amino-2-methyl-8-(4-propan-2-ylphenyl)-1,3,8,8a-tetrahydroisoquinoline-5,5,7-tricarbonitrile
Reactant of Route 4
Reactant of Route 4
6-Amino-2-methyl-8-(4-propan-2-ylphenyl)-1,3,8,8a-tetrahydroisoquinoline-5,5,7-tricarbonitrile
Reactant of Route 5
6-Amino-2-methyl-8-(4-propan-2-ylphenyl)-1,3,8,8a-tetrahydroisoquinoline-5,5,7-tricarbonitrile
Reactant of Route 6
6-Amino-2-methyl-8-(4-propan-2-ylphenyl)-1,3,8,8a-tetrahydroisoquinoline-5,5,7-tricarbonitrile

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